(R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol, also known by its CAS number 1295539-30-8, is a chiral compound characterized by the presence of a pyrrolidine ring, a phenyl group, and a benzyl moiety. This compound is notable for its potential applications in medicinal chemistry and drug development due to its structural complexity and biological activity. The molecular formula is C18H22N2O, and it features a boiling point of approximately 467.2 °C and a density of about 1.167 g/cm³ .
The chemical reactivity of (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol can be explored through various organic reactions typical for amines and alcohols. Key reactions may include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
(R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol exhibits significant biological activity, particularly in pharmacological contexts. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Studies indicate that compounds with similar structures often exhibit properties such as:
Further research is necessary to fully elucidate its pharmacodynamics and pharmacokinetics.
The synthesis of (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The potential applications of (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol include:
Interaction studies are crucial for understanding how (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol interacts with biological targets. Preliminary studies may focus on:
Such studies help in assessing its therapeutic potential and safety profile.
Several compounds share structural similarities with (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol. Notable examples include:
Compound Name | Structure | Key Features |
---|---|---|
Vibegron | C26H28N4O3 | Selective beta-3 adrenergic receptor agonist |
(S)-(-)-N-Boc-pyrrolidine | C10H17NO2 | Used in asymmetric synthesis |
(R)-Phenylephrine | C9H13NO2 | Alpha adrenergic agonist used as a decongestant |
(R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol is unique due to its specific stereochemistry and dual functional groups that allow for diverse chemical reactivity and biological interactions not found in the other compounds listed. Its potential as a therapeutic agent targeting multiple pathways further distinguishes it from similar compounds.